N-(4-Nitrobenzyl)piperidine-4-amine Dihydrochloride: Structural Profiling, Synthetic Workflows, and Applications in Advanced Drug Discovery
N-(4-Nitrobenzyl)piperidine-4-amine Dihydrochloride: Structural Profiling, Synthetic Workflows, and Applications in Advanced Drug Discovery
Executive Summary & Core Rationale
In the landscape of modern medicinal chemistry, bifunctional building blocks are the cornerstone of rapid structure-activity relationship (SAR) exploration. N-(4-Nitrobenzyl)piperidine-4-amine dihydrochloride (CAS: 1233953-10-0)[1] is a highly versatile, orthogonally reactive scaffold. It features a secondary piperidine amine, a secondary benzylic amine, and a reducible nitro-aromatic moiety. This whitepaper provides a comprehensive technical guide to its physicochemical properties, mechanistic synthesis, and downstream utility in drug discovery—specifically focusing on its role in generating kinase inhibitors and G-protein coupled receptor (GPCR) modulators.
Structural & Physicochemical Profiling
Understanding the baseline physicochemical parameters of this scaffold is critical for predicting its behavior in both synthetic workflows and biological environments. The dihydrochloride salt form is specifically utilized to prevent the spontaneous oxidation of the secondary amines and to drastically improve aqueous solubility during in vitro screening[2][3].
Table 1: Quantitative & Structural Data
| Property | Value / Description |
| Chemical Name | N-(4-Nitrobenzyl)piperidine-4-amine dihydrochloride |
| CAS Registry Number | 1233953-10-0 |
| Molecular Formula | C₁₂H₁₉Cl₂N₃O₂ |
| Molecular Weight | 308.20 g/mol |
| SMILES | C(NC1CCNCC1)C2=CC=C(N(=O)=O)C=C2.Cl.Cl |
| Physical State | Solid (Pale yellow to white powder) |
| Estimated pKa (Piperidine N) | ~10.2 (Highly basic, protonated at physiological pH) |
| Estimated pKa (Benzylic N) | ~8.5 |
Mechanistic Synthesis & Self-Validating Protocols
The most robust method for synthesizing this scaffold relies on a reductive amination pathway, followed by an anhydrous deprotection step.
Fig 1: Synthetic workflow for N-(4-Nitrobenzyl)piperidine-4-amine dihydrochloride.
Protocol A: Reductive Amination
Causality of Reagent Choice: We utilize Sodium Triacetoxyborohydride (NaBH(OAc)₃) in 1,2-dichloroethane (DCE). As pioneered by [4][5], NaBH(OAc)₃ is a mild reducing agent that selectively reduces the protonated iminium ion intermediate without prematurely reducing the starting aldehyde. This prevents the formation of 4-nitrobenzyl alcohol, a common byproduct when using harsher hydrides like NaBH₄.
Step-by-Step Methodology:
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Imine Formation: Dissolve 1-Boc-4-aminopiperidine (1.0 eq) and 4-nitrobenzaldehyde (1.05 eq) in anhydrous DCE (0.2 M). Stir at room temperature for 2 hours to allow complete imine formation.
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Reduction: Add NaBH(OAc)₃ (1.5 eq) portion-wise over 15 minutes. Stir the suspension for 12 hours at room temperature.
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Quench & Extraction: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with dichloromethane (DCM) three times. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Self-Validating Check: Analyze the crude mixture via ¹H-NMR. The complete disappearance of the highly deshielded aldehyde proton at ~10.0 ppm confirms the total consumption of the starting material and validates the conversion to the Boc-protected intermediate.
Protocol B: Boc-Deprotection and Salt Formation
Causality of Reagent Choice: 4M HCl in anhydrous dioxane is selected over aqueous acids (like TFA/H₂O) because the anhydrous environment prevents unwanted hydrolysis and directly yields the dihydrochloride salt.
Step-by-Step Methodology:
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Solvation: Dissolve the crude Boc-protected intermediate in a minimal amount of anhydrous DCM.
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Cleavage: Add 4M HCl in dioxane (10.0 eq). Stir vigorously at room temperature for 4 hours.
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Isolation: As the Boc group is cleaved, the resulting highly polar dihydrochloride salt will spontaneously precipitate out of the non-polar DCM/dioxane matrix.
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Self-Validating Check: This precipitation acts as a self-purifying mechanism driven by Le Chatelier's principle. Filter the resulting solid, wash with cold diethyl ether, and dry under high vacuum. The absence of the massive 9H singlet at ~1.4 ppm in the final ¹H-NMR spectrum validates complete deprotection.
Pharmacophore Utility & Downstream Applications
In targeted drug discovery, N-(4-Nitrobenzyl)piperidine-4-amine acts as a versatile precursor. The nitro group functions as a "masked" aniline. Once reduced, it becomes a potent nucleophile capable of reacting with heterocyclic electrophiles to build hinge-binding motifs for kinases.
Fig 2: Downstream functionalization of the scaffold for kinase or GPCR targeted drug discovery.
Mechanistic Application:
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Nitro Reduction: The nitroarene is reduced to an aniline using either catalytic hydrogenation (H₂, Pd/C) or Béchamp reduction conditions (Fe powder, NH₄Cl in EtOH/H₂O).
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Hinge-Binder Attachment: The newly formed aniline undergoes Nucleophilic Aromatic Substitution (SₙAr) with scaffolds like 2-chloropyrimidines or 4-chloroquinolines.
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Solvent-Exposed Tail: The piperidine ring is intentionally left to project into the solvent-exposed region of the kinase ATP-binding pocket. Because the piperidine nitrogen is protonated at physiological pH (pKa ~10.2), it drastically improves the aqueous solubility of the final drug candidate and frequently forms critical salt bridges with acidic residues (e.g., Asp or Glu) at the edge of the binding site.
Analytical Validation & Quality Control
To ensure the integrity of the synthesized or procured dihydrochloride salt[6], the following analytical parameters must be met:
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Liquid Chromatography-Mass Spectrometry (LC-MS): Using Electrospray Ionization in positive mode (ESI+), the major ion should correspond to the protonated free base. Expected m/z [M+H]⁺ = 236.1.
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¹H-NMR (400 MHz, DMSO-d₆):
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A distinct pair of doublets (typical of a para-substituted aromatic ring) at ~8.25 ppm (2H) and ~7.80 ppm (2H), representing the protons adjacent to the nitro group and the benzylic position, respectively.
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A broad singlet at ~9.0–9.5 ppm integrating for the amine protons (due to the presence of the HCl salt).
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A sharp singlet at ~4.3 ppm (2H) corresponding to the benzylic CH₂ linker.
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References
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NextSDS Chemical Database. "N-(4-Nitrobenzyl)piperidine-4-amine dihydrochloride — Chemical Substance Information." NextSDS. URL:[Link]
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Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]
